REACTION_CXSMILES
|
N[C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[C:4]([OH:11])[CH:3]=1.N([O-])=O.[Na+].[I-:16].[K+]>O.S(=O)(=O)(O)O.[Cu]I>[OH:11][C:4]1[CH:3]=[C:2]([I:16])[CH:10]=[CH:9][C:5]=1[C:6]([OH:8])=[O:7] |f:1.2,3.4|
|
Name
|
|
Quantity
|
47 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
69.5 g
|
Type
|
reactant
|
Smiles
|
[I-].[K+]
|
Name
|
|
Quantity
|
370 mL
|
Type
|
solvent
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
copper(I) iodide
|
Quantity
|
69.5 g
|
Type
|
catalyst
|
Smiles
|
[Cu]I
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=CC(=C(C(=O)O)C=C1)O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
650 mL
|
Type
|
solvent
|
Smiles
|
S(O)(O)(=O)=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-10 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 36 hours at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solution obtained
|
Type
|
FILTRATION
|
Details
|
was then filtered
|
Type
|
EXTRACTION
|
Details
|
The filtrate was extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
washed twice with saturated sodium sulfite solution and twice with water
|
Type
|
CONCENTRATION
|
Details
|
The organic phase was concentrated on a rotary evaporator under vacuum at 40° C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |